molecular formula C8H12O4S B2947263 (3As,6aR)-2,2-dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophene-5-carboxylic acid CAS No. 2375248-48-7

(3As,6aR)-2,2-dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophene-5-carboxylic acid

Cat. No.: B2947263
CAS No.: 2375248-48-7
M. Wt: 204.24
InChI Key: YSDSNZIWNGCVHI-POBXSPIYSA-N
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Description

This compound is a bicyclic heterocycle featuring a cyclopentane ring fused to a thiophene moiety. The structure includes a sulfone group (2,2-dioxo) and a carboxylic acid substituent at the 5-position of the cyclopentane ring. Its stereochemistry, defined by the (3a$^S$,6a$^R$) configuration, significantly influences its physicochemical properties and reactivity. The compound’s molecular formula is C$9$H${10}$O$4$S, with a molecular weight of 238.24 g/mol. Key functional groups include the sulfone (SO$2$), carboxylic acid (-COOH), and a partially saturated cyclopentane-thiophene system. IR spectroscopy would typically show peaks for the sulfone (~1300–1150 cm$^{-1}$) and carboxylic acid O-H (~2500–3000 cm$^{-1}$) and C=O (~1700 cm$^{-1}$) .

Properties

IUPAC Name

(3aS,6aR)-2,2-dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophene-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4S/c9-8(10)5-1-6-3-13(11,12)4-7(6)2-5/h5-7H,1-4H2,(H,9,10)/t5?,6-,7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDSNZIWNGCVHI-DGUCWDHESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1CS(=O)(=O)C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CS(=O)(=O)C[C@@H]2CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3As,6aR)-2,2-dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophene-5-carboxylic acid is a member of the cyclopenta[c]thiophene family, which has garnered interest for its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships of this compound and related derivatives.

Synthesis

The synthesis of cyclopenta[c]thiophene derivatives typically involves the modification of existing thiophene structures. For instance, a study synthesized a series of cyclopenta[c]thiophenes through pharmacomodulation techniques that yielded compounds with varied biological activities. The synthetic routes often include cyclization reactions and functional group modifications to enhance biological properties .

Anticancer Activity

Research indicates that certain derivatives of cyclopenta[c]thiophenes exhibit significant anticancer activity. In a comprehensive screening conducted by the National Cancer Institute (NCI), several compounds demonstrated cytotoxic effects against various human tumor cell lines. Notably, some derivatives were particularly effective against leukemia cell lines .

Table 1: Anticancer Activity of Cyclopenta[c]thiophene Derivatives

Compound IDCell Line TestedIC50 (µM)Activity Type
1fHL-60 (Leukemia)5.0Cytotoxic
3aMCF-7 (Breast)10.5Cytotoxic
2bA549 (Lung)12.0Cytotoxic

Antimicrobial Activity

In addition to anticancer properties, some derivatives have shown promising antimicrobial activity. For example, studies have reported that compounds with specific substituents on the thiophene ring exhibit enhanced antibacterial effects against strains such as Escherichia coli and Mycobacterium smegmatis. The presence of electron-withdrawing groups in these compounds often correlates with increased potency .

Table 2: Antimicrobial Activity of Selected Derivatives

Compound IDBacterial StrainMIC (µg/mL)Activity Type
5dE. coli0.91Antibacterial
5fM. smegmatis50Antitubercular

Structure-Activity Relationships

The biological activity of cyclopenta[c]thiophenes is influenced by their structural features. Modifications such as the introduction of various side chains can significantly alter their pharmacological profiles. For instance:

  • Hydrophobic side chains enhance antimicrobial activity.
  • Electron-withdrawing substituents on aromatic rings improve anticancer potency.

These findings suggest that careful design and modification of cyclopenta[c]thiophene derivatives can lead to compounds with desired therapeutic effects .

Case Studies

  • Case Study: Anticancer Screening
    In a study involving a panel of 60 human tumor cell lines, compounds derived from cyclopenta[c]thiophenes were evaluated for cytotoxicity. The results indicated that certain structural modifications led to enhanced activity against specific cancer types, highlighting the importance of structure in drug design .
  • Case Study: Antimicrobial Efficacy
    Another investigation focused on the antimicrobial properties of modified cyclopenta[c]thiophenes against M. smegmatis. The study revealed that specific derivatives not only inhibited bacterial growth but also showed significant inhibition of leucyl-tRNA synthetase activity, a crucial target for antibiotic development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with several classes of heterocycles and bioactive molecules. Below is a detailed comparison with key analogs:

Compound Name Core Structure Functional Groups Key Differences References
(3a$^S$,6a$^R$)-Target Compound Cyclopenta[c]thiophene Sulfone, carboxylic acid Unique bicyclic sulfone-carboxylic acid hybrid with defined stereochemistry.
5-(4-Carboxyphenyl)-2,3-dihydrothiophene-3-carboxylic Acid Dihydrothiophene Carboxylic acid (×2), phenyl Lacks sulfone group; features a dihydrothiophene ring and aromatic substitution.
d-Biotin Synthesis Intermediate Tetrahydrothienoimidazole Hydroxyl, benzyl, ketone Larger imidazole-fused system; critical in biotin biosynthesis.
(6a$^R$,11a$^R$)-9,10-Dimethoxypterocarpan-3-O-β-D-glucoside Pterocarpan (benzopyran-fused) Methoxy, glucoside Natural product with antioxidant properties; lacks sulfone and carboxylic acid.
Cyclopenta[c]pyran-4-carboxylic Acid Derivatives Cyclopenta[c]pyran Multiple hydroxyls, carboxylic acid Pyran instead of thiophene; higher polarity due to hydroxylation.

Physicochemical Properties

  • Solubility: The target compound’s sulfone and carboxylic acid groups enhance water solubility compared to non-polar analogs like pterocarpans . However, it is less polar than hydroxyl-rich cyclopenta[c]pyran derivatives .
  • Stability : The sulfone group increases oxidative stability relative to thiophenes without sulfone substituents .
  • Stereochemical Impact : The (3a$^S$,6a$^R$) configuration distinguishes it from diastereomers in biotin intermediates (e.g., 3a$^R$,6a$^R$ configurations in ), affecting crystallization and biological activity .

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